8-Bromo-6-iodoquinolin-3-amine
Description
8-Bromo-6-iodoquinolin-3-amine is a dihalogenated quinoline derivative featuring bromine and iodine substituents at the 8- and 6-positions, respectively, with an amine group at the 3-position. Quinoline derivatives are widely studied for their versatility in medicinal chemistry, materials science, and as intermediates in organic synthesis due to their aromatic stability and tunable electronic properties . The presence of iodine, a heavier halogen, may enhance its utility in radiolabeling or as a leaving group in cross-coupling reactions, while bromine could facilitate further functionalization via Suzuki-Miyaura couplings .
Properties
Molecular Formula |
C9H6BrIN2 |
|---|---|
Molecular Weight |
348.97 g/mol |
IUPAC Name |
8-bromo-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
InChI Key |
ROBYXGYUZRKPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1I)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-iodoquinolin-3-amine typically involves multi-step reactions starting from quinoline derivatives. One common method involves the bromination and iodination of quinoline-3-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-iodoquinolin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
8-Bromo-6-iodoquinolin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-iodoquinolin-3-amine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Compounds:
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Structure: Bromine at position 6, difluoromethylphenyl group at position 3. Molecular Weight: 357.18 g/mol. Synthesis: One-step reflux of 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline with Hünig's base, yielding 83% . Applications: Used in library development for chemical probes targeting kinase inhibition .
3-Bromo-6-fluoroquinolin-8-amine Structure: Bromine at position 3, fluorine at position 5. Molecular Weight: 241.06 g/mol. Safety: Requires strict handling; inhalation risks necessitate oxygen therapy and artificial respiration .
6-Bromo-8-fluoroisoquinolin-3-amine Structure: Bromine at position 6, fluorine at position 6. Molecular Weight: 241.06 g/mol. Solubility: Soluble in DMSO; stored at 2–8°C . Applications: Research tool for neuropharmacology studies .
6-Bromo-8-ethylquinolin-3-amine Structure: Bromine at position 6, ethyl group at position 7. Molecular Weight: 251.12 g/mol.
Comparative Table:
Halogen Effects on Properties
- Reactivity : Iodine’s larger atomic radius and lower electronegativity (compared to Br/F) may enhance leaving-group efficiency in nucleophilic substitutions or cross-coupling reactions. Bromine offers stability for further functionalization .
- Solubility and Lipophilicity: Fluorine’s electronegativity increases polarity, improving aqueous solubility (e.g., 6-Bromo-8-fluoroisoquinolin-3-amine), whereas iodine may reduce solubility but enhance lipid bilayer penetration .
Biological Activity
8-Bromo-6-iodoquinolin-3-amine is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a therapeutic agent against various diseases. This article delves into the compound's biological activity, including its mechanisms of action, effects on different cell lines, and potential therapeutic applications.
Molecular Formula: C9H6BrI N2
Molecular Weight: 303.96 g/mol
IUPAC Name: this compound
The presence of bromine and iodine in the structure enhances the compound's lipophilicity, which can influence its biological activity and interaction with cellular targets.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs). This inhibition leads to altered gene expression and induction of apoptosis in cancer cells .
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways critical for cell survival and proliferation .
- Induction of Apoptosis : Studies indicate that this compound can activate caspase pathways leading to programmed cell death, which is vital in cancer therapy .
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. The following table summarizes key findings from various studies:
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Lung Cancer Model : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase 3 and PARP .
- Colorectal Cancer : HCT116 cells treated with varying concentrations of the compound showed a dose-dependent increase in sub-G1 phase populations, indicating enhanced apoptosis and cell cycle arrest .
- Breast Cancer : In MCF7 cells, the compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent in breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
